Journal Name:International Journal of Environmental Research and Public Health
Journal ISSN:1660-4601
IF:4.614
Journal Website:http://www.mdpi.com/journal/ijerph
Year of Origin:2004
Publisher:MDPI (Basel, Switzerland)
Number of Articles Per Year:2843
Publishing Cycle:
OA or Not:Yes
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.colsurfb.2023.113423
The novelty of this work is the conjugation of poly(ethylene) oxide (PEO) with the erbium oxide (Er2O3) nanoparticles using the electrospinning technique. In this work, synthesised PEO-coated Er2O3 nanofibres were characterised and evaluated for their cytotoxicity to assess their potential use as diagnostic nanofibres for magnetic resonance imaging (MRI). PEO has significantly impacted nanoparticle conductivity due to its lower ionic conductivity at room temperature. The findings showed that the surface roughness was improved over the nanofiller loading, implying an improvement in cell attachment. The release profile performed for drug-controlling purposes has demonstrated a stable release after 30 min. Cellular response in MCF-7 cells showed high biocompatibility of the synthesised nanofibres. The cytotoxicity assay results showed that the diagnostic nanofibres had excellent biocompatibility, indicating the feasibility for diagnosis purposes. With excellent contrast performance, the PEO-coated Er2O3 nanofibres developed novel T2 and T1-T2 dual-mode MRI diagnostic nanofibres leading to better cancer diagnosis. In conclusion, this work has demonstrated that the conjugation of PEO-coated Er2O3 nanofibres improved the surface modification of the Er2O3 nanoparticles as a potential diagnostic agent. Using PEO in this study as a carrier or polymer matrix significantly influenced the biocompatibility and internalisation efficiency of the Er2O3 nanoparticles without triggering any morphological changes after treatment. This work has suggested permissible concentrations of PEO-coated Er2O3 nanofibres for diagnostic uses.
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.colsurfb.2023.113441
ObjectivesThis study aims to investigate the cytotoxicity and sustainable antibacterial activity of unmodified PEEK under specific wavelength light treatment (365 nm), and its antibacterial mechanism was also preliminarily discussed.MethodsA near-ultraviolet source with a wavelength of 365 nm and a power of 5 W were selected. The irradiation time was 30 min, and the distance was 100 mm. A water contact angle tester was used to characterize the surface of the PEEK after 1–15 light treatments. MC3TC-E1 cells were used to evaluate the cytotoxicity of the materials under light treatment. Five kinds of common oral bacteria were detected in vitro, and antibacterial efficiency was determined by colony-forming unit (CFU) and scanning electron microscope (SEM). The antibacterial mechanism of PEEK under light was preliminarily discussed by spectrophotometry. The membrane rupture of Staphylococcus aureus and Escherichia coli was detected by lactate dehydrogenase. Staphylococcus aureus and Staphylococcus mutans were selected for the cyclic antibacterial test. Statistical analysis was performed by one-way analysis of variance and Tukey multiple range test. A significance level of 0.05 was considered (α = 0.05).ResultsThe results of the cell experiment showed that PEEK had no cytotoxicity (P > 0.05). CFU results showed that PEEK had an obvious antibacterial effect on Staphylococcus aureus, Staphylococcus mutans, Staphylococcus gordonii and Staphylococcus sanguis, but had no antibacterial effect on Escherichia coli (P < 0.05). The SEM results also verified the above antibacterial effect. The existence of singlet oxygen was confirmed by spectrophotometry. Meanwhile, the rupture of Staphylococcus aureus membrane was verified by lactate dehydrogenase assay. The water contact angle of the PEEK surface did not change significantly after 15 cycles of light treatment. Cyclic antibacterial experiments showed that the antibacterial effect was sustainable.ConclusionsThis study showed that PEEK has good cytocompatibility with stable and sustainable antibacterial properties under near-ultraviolet. It provides a new idea to solve the non-antibacterial property of PEEK, and also provides a theoretical basis for its further application in dentistry.
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.colsurfb.2023.113429
Exosomes are produced by all the cells and exist in all body fluids. They have been regarded as potentially promising to diagnostic biomarkers and therapeutic bioactive mediators since they transport DNA, RNA and protein information from cell to cell. Herein, we summarized the recent research about exosomes from gingival crevicular fluid, saliva and serum used as diagnostic markers in periodontitis and dental caries. Moreover, we highlighted the mechanisms of exosomes in dental pulp regeneration and periodontal regeneration, as well as the technological innovation of exosome delivery methods in oral disease. In the end, this review discussed the advantages and future challenges of exosomes in real clinical applications.
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.colsurfb.2023.113480
Understanding the mechanism by which an antibacterial agent interacts with a model membrane provides vital information for better design of future antibiotics. In this study, we investigated two antibacterial polymers, hydrophilic C0-T-p and hydrophobic C8-T-p ionenes, known for their potent antimicrobial activity and ability to disrupt the integrity of lipid bilayers. Our hypothesize is that the composition of a lipid bilayer alters the mechanism of ionenes action, potentially providing an explanation for the observed differences in their bioactivity and selectivity.Calcein release experiments utilizing a range of liposomes to examine the impact of (i) cardiolipin (CL) to phosphatidylglycerol (PG) ratio, (ii) overall vesicle charge, and (iii) phosphatidylethanolamine (PE) to phosphatidylcholine (PC) ratio on the activity of ionenes were performed. Additionally, polymer-bilayer interactions were also investigated through vesicle fusion assay and the black lipid membrane (BLM) techniqueThe activity of C0-T-p is strongly influenced by the amount of cardiolipin, while the activity of C8-T-p primarily depends on the overall vesicle charge. Consequently, C0-T-p acts through interactions with CL, whereas C8-T-p modifies the bulk properties of the membrane in a less-specific manner. Moreover, the presence of small amount of PC in the membrane makes the vesicle resistant to permeabilization by tested molecules. Intriguingly, more hydrophilic C0-T-p retains higher membrane activity compared to the hydrophobic C8-T-p. However, both ionenes induce vesicle fusion and increase lipid bilayer ion permeability.
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.colsurfb.2023.113402
Nanocarriers are utilized to deliver bioactive substances in the treatment of neurodegenerative diseases such as Alzheimer's. In this work, we prepared donepezil hydrochloride-loaded molybdenum disulfide modified thermo-responsive polymer as the thermo-responsive nanocarrier. Then, glycine was grafted to the surface of the polymer to improve the targeting and sustained release. The morphology, crystallinity, chemical bonding, and thermal behavior of nanoadsorbent were fully characterized by field emission scanning electron microscopes, energy dispersive X-ray, X-ray diffraction, Fourier-transform infrared spectroscopy, and thermo-gravimetric measurement. Response surface methodology with the central composite design was applied to optimize the sorption key factors such as pH solution (A: 5–9), contact time (B: 10–30 min), and temperature (C: 30–50 °C). Non-linear isotherm modeling confirmed that the sorption of the drug follows the Ferundlich model based on higher correlation coefficient values (R2 = 0.9923) and lower errors values (root means square errors: 0.16 and Chi-square: 0.10), suggesting a heterogeneous multilayer surface sorption. The non-linear sorption kinetic modeling revealed that the pseudo-second-order kinetic model well-fitted the sorption data of the drug on the nanoadsorbent surface based on higher R2 values (R2 =0.9876) and lower errors values (root means square errors: 0.05 and Chi-square: 0.02). The in vitro drug release experiment of donepezil hydrochloride shown that about 99.74 % of drug release was found to be occurred at pH = 7.4 (T = 45 °C) within 6 h, whereas about 66.32 % of drug release occurred at pH= 7.4 (T = 37 °C). The release of donepezil hydrochloride from as prepared drug delivery system has shown a sustained release profile, which was fitted to Korsmeyer-Peppas kinetics.
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.colsurfb.2023.113412
Antibiotics are commonly used to treat bacterial infections, but the misuse and abuse of antibiotics have given rise to a severe problem of the drug resistance of bacteria. Solving this problem has been a vitally important task in the modern medical arena. Antibacterial peptide (AMPs) has become a promising candidate drug to replace antibiotics because of their broad-spectrum antibacterial activity and their difficulty in making bacteria resistant. However, its wider clinical application is limited by the shortcomings of high cytotoxicity and low antibacterial efficiency. In this paper, we constructed an antibacterial peptide (Cu-GGH-KKLRKIAFK, abbreviated as Cu-GGH-AMP) with a DNA cleavage function. The peptide has two functional regions, the C-terminal antibacterial peptide PaDBS1R6F10 (KKLRLKIAFK) and the N-terminal Cu-GGH complex. PaDBS1R6F10 is a unique antibacterial peptide, which shows lower tendency to produce bacterial resistance than traditional antibiotics. Cu-GGG complexes are formed by chelating Cu with the classical amino terminal Cu (II)- and Ni (II) -Binding (ATCUN) motif GGH. In the presence of ascorbic acid, Cu-GGH can efficiently catalyze the oxidative cleavage of bacterial DNA, thus playing a synergistic antibacterial role with antibacterial peptides. The in vitro and in vivo experiments demonstrated this functionalized antibacterial peptide possesses excellent antibacterial and anti-skin infection capability, as well as the activity of promoting wound healing.
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.colsurfb.2023.113467
Superparamagnetic Fe3O4 nanospheres have demonstrated great potential as important components in nanomedicine for cancer imaging and therapy. One of the major obstacles that impedes their application is the slow degradation of ingested Fe3O4 nanospheres, which potentially causes long-term health risks. To tackle this issue, we proposed to fabricate Fe3O4 nanospheres with mesoporous structure via a simple self-template etching method. The mesoporous Fe3O4 nanospheres not only offered large specific surface area and weak-acidic responsive degradability, but also exhibited T2-weighted magnetic resonance contrast enhancement and magnetic targeting, which made them possible to serve as excellent cancer therapeutic nanoplatform. Both inorganic photothermal therapeutic Au nanoparticles and organic chemotherapeutic doxorubicin hydrochloride were demonstrated to be successfully loaded onto such kind of nanoplatform, and the hybrid nanomedicine demonstrated synergistic photothermal and chemotherapeutic activity for tumor elimination under near infrared irradiation and improved biodegradability in weak acidic tumor microenvironment. We believe that this study paved a simple way for designing multifunctional Fe3O4-based biodegradable nanomedicine.
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.colsurfb.2023.113444
Bacterial infection is a huge threat to the health of human beings and animals. The abuse of antibiotics have led to the occurrence of bacterial multidrug resistance, which have become a difficult problem in the treatment of clinical infections. Given the outstanding advantages of nanodrug delivery systems in cancer treatment, many scholars have begun to pay attention to their application in bacterial infections. However, due to the similarity of the microenvironment between bacterial infection lesions and cancer sites, the targeting and accuracy of traditional microenvironment-responsive nanocarriers are questionable. Therefore, finding new specific targets has become a new development direction of nanocarriers in bacterial prevention and treatment. This article reviews the infectious microenvironment induced by bacteria and a series of virulence factors of common pathogenic bacteria and their physiological functions, which may be used as potential targets to improve the targeting accuracy of nanocarriers in lesions.
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.colsurfb.2023.113471
Multi-vesicular vesicles (MVVs) offer structural advantages in terms of drug encapsulation and physiological stability. In this study, we address the challenge of preparing small-sized MVVs for drug delivery. The nano-sized MVVs (~120 nm) loaded with doxorubicin (DOX) and curcumin (CUR) (DOX/CUR@MVVs) were successfully prepared using a glass bead combined with a thin film dispersion method. Transmission electron microscopy (TEM) and dynamic light scattering (DLS) analysis confirmed the independent non-homocentric vesicle structures of DOX/CUR@MVVs with homogeneous particle sizes. The experimental results showed high encapsulation rates of DOX and CUR in DOX/CUR@MVVs, reaching 82.5±0.75% and 85.9±0.69%, respectively. Moreover, the MVVs exhibited good biosafety and sustained release properties. Notably, the bioavailability of DOX and CUR in DOX/CUR@MVVs was enhanced compared to free DOX and CUR, with increases of 4.2 and 2.1 times, respectively. And the half-life of DOX and CUR was extended by 10 times in DOX/CUR@MVVs. In vivo antitumor experiments demonstrated that nano-sized DOX/CUR@MVVs significantly improved the antitumor activity while reducing the toxic side effects of DOX. Overall, the successful preparation of nano-sized DOX/CUR@MVVs and their potent and low-toxic antitumor effects provide a critical experimental reference for the combined antitumor therapy of MVVs and liposomes.
International Journal of Environmental Research and Public Health ( IF 4.614 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.colsurfb.2023.113464
The presence of some nonmicrobial chemicals and surfaces, herein called “soils”, are known to degrade the performance of biocides, and biocidal assays often include mixtures of materials to mimic the effects of soils. We hypothesized that water-soluble anionic polychloramide biocides were less sensitive to soil interference than cationic polymeric biocides. The relationships between soil composition and antimicrobial polymer biocidal activity were compared for an anionic polychloramide, a cationic polychloramide, and a cationic poly(quaternary ammonium) biocide. The nanoscale soil models individually investigated were polyacrylic acid (PAA), cellulose nanocrystals (CNCs), and bovine serum albumin. The low molecular weight model soils were ammonium chloride, glycine, and succinimide. Three types of soil impacts were identified: 1) sequestration, whereby the soil physically inhibited transport of the biocide to microbes; 2) extraction, whereby the soil reduced or extracted oxidative chlorine, decreasing or eliminating the oxidative chlorine strength; and 3) extraction whereby the biocidal activity increases in the presence of a low molecular weight chemical that carries oxidative Cl from the polymer to the microbes. PAA and CNCs inhibit cationic biocides by sequestration but have little impact on anionic polychloramide. Glycine and BSA extract oxidative chlorine, lowering the biocidal activity of the anionic and cationic polychloramides while not impacting the poly(quaternary ammonium) biocide. Finally, the presence of succinimide increased bacteria deactivation of both anionic and cationic polychloramides. We propose that succinimide extracts oxidative chlorine from the polychloramides and transports it to the bacteria.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学4区 | ENVIRONMENTAL SCIENCES 环境科学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
15.70 | 59 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://susy.mdpi.com/